molecular formula C7H11ClF3NO2 B1382582 4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride CAS No. 1807938-93-7

4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride

Cat. No. B1382582
M. Wt: 233.61 g/mol
InChI Key: OXYXWBXVAXXBPS-SQQVDAMQSA-N
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Description

“4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride” is a chemical compound with the CAS number 1807938-93-7 . It is used in various chemical reactions and can be analyzed using techniques such as NMR, HPLC, LC-MS, UPLC, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride” include its molecular formula (C7H11ClF3NO2), molecular weight (233.62), and its analysis using various techniques such as NMR, HPLC, LC-MS, UPLC, and more .

Scientific Research Applications

Neuroprotective Agent Research

4-Aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, related to 4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride, have been synthesized and studied as potent inhibitors of kynurenine-3-hydroxylase. These compounds are significant for their role in preventing the increase in interferon-gamma-induced synthesis of quinolinic acid, which is relevant in neuroprotective research (Drysdale et al., 2000).

Synthesis and Chemical Reactions

Research on the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a compound closely related to the target molecule, has been conducted. This includes reactions with aniline, o-phenylenediamine, and o-aminophenol, offering insights into the chemical properties and potential applications in various fields (Pimenova et al., 2003).

Pharmacological Relevance

Synthesis of analogues of GABA, including (Z)- and (E)-4-Amino-3-(4-chlorophenyl)-but-2-enoic acids, demonstrates the relevance of similar compounds in pharmacological contexts. These analogues serve as conformationally restricted derivatives of baclofen, highlighting the therapeutic potential of related compounds (Allan & Tran, 1981).

Amino Acid Research

The synthesis of 2-amino-4-fluoropent-4-enoic acids, structurally similar to the target molecule, has been explored as isosteres of asparagine. This research is significant for understanding the role and application of such compounds in amino acid chemistry and biochemistry (Laue et al., 1999).

Luminescent Material Development

A synthesis of (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid, a related compound, has been utilized in creating organic molecular crystals with stable photoluminescence. This highlights the potential application of similar compounds in material sciences, particularly in developing luminescent materials (Zhestkij et al., 2021).

properties

IUPAC Name

(E)-4-[methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2.ClH/c1-11(5-7(8,9)10)4-2-3-6(12)13;/h2-3H,4-5H2,1H3,(H,12,13);1H/b3-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYXWBXVAXXBPS-SQQVDAMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=CC(=O)O)CC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C/C=C/C(=O)O)CC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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